4-Chloro-7-methoxyquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-6-2-3-7-9(4-6)13-5-8(10(7)12)11(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRMFGXNMFKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741002 | |
| Record name | 4-Chloro-7-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852062-08-9 | |
| Record name | 4-Chloro-7-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 4 Chloro 7 Methoxyquinoline 3 Carboxylic Acid
Established Reaction Pathways for Quinoline-3-carboxylic Acid Scaffold Construction
The foundational approach to synthesizing 4-Chloro-7-methoxyquinoline-3-carboxylic acid relies on a series of well-documented reaction pathways that systematically build the molecule. This involves the initial formation of the core quinoline-3-carboxylic acid structure, followed by the specific placement of the chloro and methoxy (B1213986) substituents.
Multi-Step Functionalization Methodologies for Quinoline (B57606) Ring Systems
The construction of the quinoline ring system for this particular compound is most effectively achieved through the Gould-Jacobs reaction. wikipedia.orgresearchgate.net This multi-step process is a cornerstone in quinoline synthesis and is particularly effective for anilines bearing electron-donating groups, such as the methoxy group in this case. wikipedia.org
The synthesis commences with the reaction of a substituted aniline (B41778), specifically m-anisidine, with diethyl ethoxymethylenemalonate. This initial step involves the condensation of the aniline with the malonic ester derivative, leading to the formation of an anilinomethylenemalonate intermediate. wikipedia.orgnih.gov The subsequent and crucial step is a thermal cyclization of this intermediate. nih.govablelab.eu This high-temperature intramolecular reaction results in the formation of the fused pyridine (B92270) ring, yielding ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. nih.gov This 4-hydroxyquinoline (B1666331) exists in tautomeric equilibrium with its 4-oxo form. wikipedia.org
A summary of this initial synthetic sequence is presented in Table 1.
Table 1: Key Steps in the Gould-Jacobs Synthesis of the Quinoline Scaffold
| Step | Reactants | Key Transformation | Product |
| 1 | m-Anisidine, Diethyl ethoxymethylenemalonate | Condensation | Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate |
| 2 | Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate | Thermal Cyclization | Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate |
Regioselective Introduction of Chlorine and Methoxy Substituents
The regioselective placement of the chlorine and methoxy groups is a critical aspect of the synthesis. The position of the methoxy group is predetermined by the choice of the starting material, m-anisidine, which ensures the methoxy substituent is located at the 7-position of the resulting quinoline ring.
The introduction of the chlorine atom at the 4-position is achieved in a subsequent step. The ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, obtained from the Gould-Jacobs reaction, is treated with a chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation. researchgate.net The reaction proceeds by converting the 4-hydroxy group (or its keto tautomer) into a chloro substituent, yielding ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. nih.govchemicalbook.com This step is a standard method for the synthesis of 4-chloroquinolines from their 4-hydroxy precursors. nih.gov
Carboxylic Acid Moiety Formation from Precursor Functional Groups
The final step in the established synthesis of this compound is the conversion of the ester group at the 3-position into a carboxylic acid. This is typically accomplished through saponification, which involves the hydrolysis of the ethyl ester under basic conditions. wikipedia.org
The ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is treated with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. This process cleaves the ester bond, yielding the desired this compound. wikipedia.org
Innovative Synthetic Methodologies and Process Development
While the Gould-Jacobs pathway remains a robust and widely used method, ongoing research focuses on developing more efficient and versatile synthetic strategies. These innovative approaches often employ catalytic systems to streamline the synthesis and provide access to a broader range of derivatives.
Catalytic Systems in Quinoline Synthesis (e.g., Palladium-Catalyzed Transformations)
Palladium-catalyzed reactions have emerged as a powerful tool in modern organic synthesis, offering novel routes to quinoline derivatives. nih.gov These methods often involve C-H activation and cross-coupling reactions, which can provide more direct pathways to functionalized quinolines. nih.govrsc.org
For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been developed, demonstrating the potential for regioselective functionalization of the quinoline core. acs.org While not yet a standard method for the synthesis of this compound, these catalytic approaches represent a significant advancement in the field. They offer the potential for more atom-economical and modular syntheses, allowing for the late-stage introduction of various functional groups. nih.govnih.gov
Further research in this area could lead to the development of a palladium-catalyzed synthesis of the target molecule, potentially starting from a pre-functionalized 7-methoxyquinoline (B23528) derivative and introducing the chloro and carboxylic acid groups through catalytic cross-coupling and carbonylation reactions.
Mechanistic Investigations of Key Synthetic Steps
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The mechanism of the Gould-Jacobs reaction is well-established and proceeds through a series of distinct steps. wikipedia.org The initial reaction between the aniline and the malonic ester derivative is a nucleophilic substitution, followed by an intramolecular cyclization that is a 6-electron electrocyclic reaction. wikipedia.org
In the realm of innovative methodologies, mechanistic studies of palladium-catalyzed C-H functionalization of quinolines are an active area of research. rsc.orgnih.gov These investigations often employ a combination of experimental techniques and computational studies, such as Density Functional Theory (DFT) calculations, to elucidate the catalytic cycle. acs.org These studies have provided insights into the factors that control the regioselectivity of these reactions, such as the role of directing groups and the nature of the palladium catalyst and ligands. acs.orgrsc.org Understanding these mechanistic details is key to expanding the scope and applicability of these advanced catalytic methods for the synthesis of complex quinoline derivatives like this compound.
Optimization of Reaction Conditions for Yield and Selectivity Enhancement
The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and ensure high selectivity. The critical step in many synthetic routes is the conversion of the precursor, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, to the desired 4-chloro derivative. This transformation typically involves a nucleophilic substitution reaction using a chlorinating agent. Research findings from analogous syntheses of chloroquinolines demonstrate that the choice of reagents, solvents, catalysts, temperature, and reaction time are paramount for achieving optimal outcomes.
Detailed investigations into the synthesis of structurally similar compounds, such as methyl 4-chloro-7-methoxyquinoline-6-carboxylate and 4-chloro-7-methoxyquinoline (B1631688), provide valuable insights into the parameters that can be fine-tuned for this process. Key areas of optimization include the selection of the chlorinating agent, the use of catalysts and specific solvent systems, and the precise control of thermal conditions and reaction duration.
Chlorinating Agent Selection
The choice of chlorinating agent is a decisive factor in the efficiency of converting the 4-hydroxy group to a chloro group. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most commonly employed reagents for this purpose. Studies on related quinoline systems show significant variations in yield based on the selected agent. For instance, the synthesis of 4-chloro-7-methoxyquinoline from its 4-hydroxy precursor achieved a high yield of 88% when using phosphorus oxychloride as both the reagent and solvent. chemicalbook.com In the synthesis of a related ester, methyl 4-chloro-7-methoxyquinoline-6-carboxylate, both thionyl chloride and phosphorus oxychloride (referred to as trichlorophosphate) have proven effective, with the latter demonstrating superior yields under specific conditions. chemicalbook.com
| Target Compound | Precursor | Chlorinating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chloro-7-methoxyquinoline | 7-Methoxyquinolin-4(1H)-one | Phosphorus oxychloride | Heating, 3h | 88 | chemicalbook.com |
| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | Thionyl chloride | 90°C, 1h (with DMF catalyst) | 76.32 | chemicalbook.com |
| Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | Phosphorus oxychloride | 90-95°C, 3-4h (in Toluene) | 94.53 | chemicalbook.com |
Influence of Catalysts and Solvents
The reaction's efficiency can be further enhanced through the strategic use of catalysts and solvents. For chlorinations involving thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added. In the synthesis of methyl 4-chloro-7-methoxyquinoline-6-carboxylate, the addition of DMF to the thionyl chloride system was integral to the reaction, which yielded the product in 76.32% yield. chemicalbook.com
The solvent system also plays a critical role. While some reactions proceed efficiently using the chlorinating agent itself as the solvent (neat conditions), others benefit from the use of an inert solvent. chemicalbook.com For example, conducting the phosphorylation of a 4-hydroxyquinoline derivative with phosphorus oxychloride in toluene (B28343) at elevated temperatures resulted in a remarkable 94.53% yield, indicating that the choice of solvent can significantly impact the reaction's success. chemicalbook.com The use of a high-boiling inert solvent like Dowtherm A has also been documented in the synthesis of related chloroquinolines, particularly for managing reaction temperature during cyclization and subsequent chlorination steps. orgsyn.org
| Chlorinating Agent | Catalyst/Solvent | Target Compound | Yield (%) | Reference |
|---|---|---|---|---|
| Thionyl chloride | N,N-dimethylformamide (catalyst) | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | 76.32 | chemicalbook.com |
| Phosphorus oxychloride | Toluene (solvent) | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | 94.53 | chemicalbook.com |
| Phosphorus oxychloride | Neat (reagent as solvent) | 4-Chloro-7-methoxyquinoline | 88 | chemicalbook.com |
Impact of Temperature and Reaction Time
Thermal conditions and the duration of the reaction are critical parameters that require careful optimization to maximize yield and minimize the formation of impurities. Insufficient heat or time may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of the starting material or product. The optimal conditions are highly dependent on the specific substrate and reagent combination.
In the synthesis of 4-chloro-7-methoxyquinoline, heating a mixture of the precursor with phosphorus oxychloride for 3 hours was sufficient to achieve a high yield. chemicalbook.com For the synthesis of methyl 4-chloro-7-methoxyquinoline-6-carboxylate, different conditions were reported: one method involved heating with thionyl chloride and DMF at 90°C for 1 hour, while a higher-yielding method used phosphorus oxychloride in toluene at 90-95°C for 3-4 hours. chemicalbook.com This comparison underscores that a higher temperature and longer reaction time may be beneficial when using phosphorus oxychloride in a solvent, leading to a more complete conversion and higher yield.
| Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Phosphorus oxychloride | Reflux/Heating | 3 | 88 | chemicalbook.com |
| Thionyl chloride, DMF | 90 | 1 | 76.32 | chemicalbook.com |
| Phosphorus oxychloride, Toluene | 90-95 | 3-4 | 94.53 | chemicalbook.com |
Chemical Transformations and Derivative Synthesis of this compound
The scaffold of this compound serves as a versatile platform for a variety of chemical modifications. Its structure incorporates three key reactive sites: the carboxylic acid group at the C-3 position, the chlorine atom at the C-4 position, and the quinoline ring itself. These sites allow for a broad range of chemical transformations, enabling the synthesis of a diverse library of derivatives. The following sections detail the principal synthetic pathways for modifying this compound.
Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 7 Methoxyquinoline 3 Carboxylic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of quinoline (B57606) derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be elucidated.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 4-Chloro-7-methoxyquinoline-3-carboxylic acid, the aromatic protons on the quinoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically above δ 12 ppm. The methoxy (B1213986) group protons will appear as a sharp singlet in the upfield region, generally around δ 3.9-4.1 ppm. For the closely related analog, 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid, specific proton signals have been observed at 8.95 ppm (H2), 8.27 ppm (H5), 7.85 ppm (H8), and 7.62 ppm (H6), with the carboxylic acid proton at 15.07 ppm and the hydroxyl proton at 13.4 ppm in DMSO-d6. chemicalbook.com The substitution of the 4-hydroxy group with a 4-chloro group in the target molecule would lead to shifts in the signals of adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between δ 165-175 ppm. The carbon atoms of the quinoline ring resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the chlorine (C4) and the one attached to the methoxy group (C7) will show significant shifts due to the electronegativity and resonance effects of these substituents. The methoxy carbon itself will appear further upfield, typically around δ 55-60 ppm. In the analog 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid, the carboxylic carbon appears at 167.4 ppm, while the quinoline carbons span from 118.3 to 177.6 ppm in DMSO-d6. guidechem.com
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H2 | 8.8 - 9.2 | Singlet |
| ¹H | H5 | 8.1 - 8.4 | Doublet |
| ¹H | H6 | 7.3 - 7.5 | Doublet of doublets |
| ¹H | H8 | 7.5 - 7.7 | Doublet |
| ¹H | 7-OCH₃ | 3.9 - 4.1 | Singlet |
| ¹H | 3-COOH | > 12 | Broad Singlet |
| ¹³C | C2 | ~150 | Quaternary |
| ¹³C | C3 | ~115 | Quaternary |
| ¹³C | C4 | ~145 | Quaternary |
| ¹³C | C4a | ~148 | Quaternary |
| ¹³C | C5 | ~128 | CH |
| ¹³C | C6 | ~118 | CH |
| ¹³C | C7 | ~162 | Quaternary |
| ¹³C | C8 | ~105 | CH |
| ¹³C | C8a | ~125 | Quaternary |
| ¹³C | 3-COOH | 165 - 175 | Quaternary |
| ¹³C | 7-OCH₃ | 55 - 60 | CH₃ |
Vibrational Spectroscopy (FT-IR, FT-Raman) Applications in Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides valuable information about the functional groups and bonding arrangements within a molecule. For quinoline carboxylic acids, these techniques are particularly useful for identifying the characteristic vibrations of the carboxylic acid, the quinoline core, and the substituents.
In the FT-IR spectrum of a quinoline carboxylic acid, a very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic group gives rise to a strong, sharp band, usually found between 1680-1710 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring are observed in the 1400-1650 cm⁻¹ region. The C-O stretching and O-H bending vibrations of the carboxylic acid group can be found in the 1210-1440 cm⁻¹ range. The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region, typically between 700-850 cm⁻¹. iosrjournals.org
A detailed vibrational analysis of the analog 7-chloro-4-hydroxy-3-quinolinecarboxylic acid (7C4H3QCA) using DFT calculations provides specific assignments that are highly relevant. iosrjournals.org For instance, the O-H stretch of the carboxylic acid was observed around 3445 cm⁻¹, and the C=O stretch was assigned to a strong band at 1721 cm⁻¹. iosrjournals.org Due to fluorescence, experimental Raman peaks for this specific analog were not well-observed, but theoretical calculations provide insight into expected Raman active modes. iosrjournals.org
Interactive Data Table: Key Vibrational Frequencies for Quinoline Carboxylic Acid Analogs
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | - | Broad, Strong |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | 1680-1710 | Very Strong |
| Quinoline Ring (C=C, C=N) Stretch | 1400-1650 | 1400-1650 | Medium-Strong |
| C-O Stretch / O-H Bend | 1210-1440 | - | Medium |
| C-O-C Asymmetric Stretch (Methoxy) | 1230-1270 | - | Strong |
| C-O-C Symmetric Stretch (Methoxy) | 1020-1060 | - | Medium |
| C-Cl Stretch | 700-850 | 700-850 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic systems like quinoline, the absorption spectra are characterized by electronic transitions within the π-electron system.
The UV-Vis spectrum of quinoline and its derivatives typically displays several intense absorption bands in the UV region (200-400 nm). These absorptions are primarily due to π→π* transitions within the aromatic rings. The introduction of substituents like -Cl, -OCH₃, and -COOH can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The methoxy (-OCH₃) and chloro (-Cl) groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) due to their electron-donating resonance and inductive effects. The carboxylic acid group, being a chromophore, also influences the electronic transitions. Additionally, weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may be observed, often as shoulders on the more intense π→π* bands. Studies on various substituted quinolines show that electron-donating or withdrawing groups significantly alter the electronic structure and thus the resulting UV spectra. acs.orgacs.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., LCMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Weight: 237.64 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 237, with a characteristic isotopic peak at m/z 239 ([M+2]⁺•) with approximately one-third the intensity, confirming the presence of a single chlorine atom.
The fragmentation of quinoline carboxylic acids under electron ionization (EI) is well-documented. chempap.org The primary fragmentation pathways typically involve the carboxylic acid group.
Loss of the carboxyl group: A prominent fragmentation pathway is the loss of the entire carboxyl group (•COOH), leading to a fragment ion at [M - 45]⁺.
Decarboxylation: The loss of carbon dioxide (CO₂) is also a common fragmentation, resulting in an ion at [M - 44]⁺•. chempap.org
Loss of hydroxyl radical: Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical (•OH), giving a fragment at [M - 17]⁺. libretexts.org
Following the initial losses from the carboxylic acid group, further fragmentation of the quinoline ring can occur. This may include the loss of HCN (27 Da) from the nitrogen-containing ring or the loss of the methoxy group as a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). chempap.org
Table of Expected Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 237 | [M]⁺• | - |
| 220 | [M - OH]⁺ | •OH |
| 193 | [M - CO₂]⁺• | CO₂ |
| 192 | [M - COOH]⁺ | •COOH |
Single Crystal X-ray Diffraction Studies of Quinoline Carboxylic Acid Derivatives
Crystal System and Space Group Determination
Quinoline derivatives crystallize in various crystal systems depending on the molecular symmetry and packing forces. For example, ethyl 2,4-dichloroquinoline-3-carboxylate crystallizes in the monoclinic space group P2₁/n. nih.gov Another related compound, 5-chloro-7-azaindole-3-carbaldehyde, also crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com It is common for such planar aromatic molecules with potential for hydrogen bonding to crystallize in centrosymmetric space groups within the monoclinic or orthorhombic systems.
Table of Crystallographic Data for Analogous Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Ethyl 2,4-dichloroquinoline-3-carboxylate | Monoclinic | P2₁/n | nih.gov |
| 5-Chloro-7-azaindole-3-carbaldehyde | Monoclinic | P2₁/c | mdpi.com |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Hydrogen Bonding: The most significant intermolecular interaction is typically the hydrogen bond formed by the carboxylic acid groups. Carboxylic acids have a strong tendency to form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This interaction is a primary driver in the crystal packing of many quinoline carboxylic acid derivatives. mdpi.com
π-π Stacking: The planar aromatic quinoline rings often engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, contribute significantly to the stabilization of the crystal lattice. The stacking can be parallel-displaced or herringbone-like, depending on the substituents.
Halogen Bonding and Other Weak Interactions: The chlorine atom can participate in C-H···Cl or other weak halogen bonds. mdpi.com Other interactions, such as C-H···O bonds involving the methoxy or carbonyl oxygen atoms, also play a role in directing the three-dimensional arrangement of the molecules in the crystal. nih.gov The interplay of these various interactions results in a stable, well-ordered crystalline solid. rsc.org
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid |
| Ethyl 2,4-dichloroquinoline-3-carboxylate |
Theoretical and Computational Chemistry Approaches Applied to 4 Chloro 7 Methoxyquinoline 3 Carboxylic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netrsc.org For a molecule like 4-Chloro-7-methoxyquinoline-3-carboxylic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-31G'(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. rsc.org
Beyond geometry, DFT is crucial for predicting key electronic properties that dictate the molecule's reactivity and kinetic stability. rsc.org These properties are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability. rsc.org A larger gap implies higher stability and lower reactivity. Other important electronic descriptors, such as electronegativity, chemical potential, hardness, and softness, can also be calculated to provide a comprehensive electronic profile of the molecule. rsc.org
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.4 | Indicates chemical reactivity and kinetic stability. |
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. For this compound, key rotations would occur around the C3-C(OOH) bond, influencing the orientation of the carboxylic acid group relative to the quinoline (B57606) ring.
By systematically rotating this bond and calculating the energy at each step using quantum chemical methods, a potential energy surface can be mapped. This map reveals the low-energy, stable conformations and the energy barriers that separate them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is vital, as the three-dimensional shape of a molecule is a primary determinant of its ability to interact with other molecules.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation extend beyond the properties of an isolated molecule to explore how it might interact with a biological target, such as a protein.
Ligand-Target Interaction Profiling and Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). nih.govnih.gov For this compound, docking studies can simulate its interaction within a protein's binding site to understand the chemical recognition process. nih.gov
This analysis identifies key intermolecular interactions that stabilize the ligand-receptor complex. The functional groups of the title compound can participate in various types of interactions:
Hydrogen Bonds: The carboxylic acid group can act as both a hydrogen bond donor (with its -OH) and acceptor (with its C=O). The methoxy (B1213986) oxygen and the quinoline nitrogen can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The quinoline ring system provides a large, flat surface capable of forming hydrophobic and π-alkyl interactions with nonpolar amino acid residues like alanine and valine. mdpi.com
Pi-Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The chlorine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the binding site.
By analyzing these interactions, researchers can understand the structural basis for molecular recognition and binding affinity. nih.govmdpi.com
Pharmacophore Modeling and Virtual Screening Methodologies for Design of New Chemical Entities
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. nih.gov For this compound, a ligand-based pharmacophore model can be generated based on its key chemical features. acs.org This model would typically include features such as a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic group.
This 3D pharmacophore model can then be used as a query in a virtual screening campaign. acs.org Large chemical databases containing millions of compounds are computationally searched to identify other molecules that match the pharmacophoric features, regardless of their underlying chemical scaffold. This process allows for the rapid identification of structurally diverse compounds that have a high probability of interacting with the same target, serving as starting points for the design of new chemical entities. nih.gov
| Pharmacophoric Feature | Corresponding Molecular Moiety |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Carboxylic acid (C=O), Methoxy oxygen, Quinoline nitrogen |
| Hydrogen Bond Donor (HBD) | Carboxylic acid (-OH) |
| Aromatic Ring (AR) | Quinoline ring system |
| Hydrophobic (HY) | Quinoline ring, Chloro substituent |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Guiding Structural Modifications
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbepls.com For a series of analogues based on the this compound scaffold, a QSAR model can be developed to guide structural modifications and design more potent compounds. nih.gov
The process involves several steps:
Data Set Preparation: A series of chemically similar compounds with experimentally measured biological activities is collected.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can describe various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
The resulting QSAR model provides valuable insights into which structural features are important for activity. nih.gov For example, a model might indicate that increasing hydrophobicity at a certain position or having an electron-withdrawing group at another position enhances activity. This information can then be used to rationally design new, more effective analogues of this compound. nih.gov
| Compound | R-group at C7 | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed Activity (pIC50) | Predicted Activity (pIC50) |
|---|---|---|---|---|---|
| 1 | -OCH3 | 2.8 | 3.5 | 6.2 | 6.1 |
| 2 | -H | 2.5 | 3.9 | 5.8 | 5.9 |
| 3 | -Cl | 3.1 | 2.9 | 6.5 | 6.4 |
| 4 | -F | 2.6 | 3.1 | 6.0 | 6.0 |
Role of 4 Chloro 7 Methoxyquinoline 3 Carboxylic Acid As a Versatile Chemical Building Block and Precursor
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The chemical architecture of 4-chloro-7-methoxyquinoline-3-carboxylic acid makes it an exceptionally useful precursor for the synthesis of complex, fused heterocyclic scaffolds. The reactivity of the C4-chloro substituent and the C3-carboxylic acid group allows for sequential and regioselective reactions to build new rings onto the quinoline (B57606) core.
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of nitrogen, oxygen, and sulfur-based nucleophiles. This reaction is a cornerstone for creating tricyclic and tetracyclic systems. For instance, analogous 7-chloroquinoline-3-carboxylic acid derivatives are used to synthesize complex fused heterocycles like thiazepino-quinolines and benzodiazepines. nih.govnih.govdntb.gov.uaresearchgate.net In these syntheses, a bifunctional nucleophile first displaces the chloride. Subsequently, the second functional group of the nucleophile reacts with a group on the quinoline core, often following a reduction or activation step, to form a new fused ring. nih.govnih.gov
Similarly, the carboxylic acid group at the 3-position can be converted into various other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions. Research has demonstrated the construction of pyrazolo[4,3-c]quinoline systems from 4-chloroquinoline-3-carbaldehydes (a derivative of the carboxylic acid), showcasing how this position is key for annulation strategies to form new heterocyclic rings. researchgate.net This dual reactivity makes the parent compound a strategic starting material for generating molecular diversity.
Table 1: Examples of Heterocyclic Scaffolds Derived from Substituted Chloro-Quinoline-3-Carboxylic Acid Precursors
| Precursor Type | Reagent(s) | Resulting Scaffold | Citation(s) |
| 7-Chloro-8-nitro-4-oxoquinoline-3-carboxylic acid | 3-Mercaptopropionic acid, followed by reduction and lactamization | Hexahydro nih.govdntb.gov.uathiazepino[2,3-h]quinoline | nih.govresearchgate.net |
| 7-Chloro-8-nitro-4-oxoquinoline-3-carboxylic acid | 2-Mercaptobenzoic acid, followed by reduction and lactamization | Tetrahydroquino[7,8-b]benzothiazepine | nih.govresearchgate.net |
| 7-Chloro-8-nitro-4-oxoquinoline-3-carboxylic acid | β-Alanine, followed by reduction and lactamization | Hexahydro nih.govdntb.gov.uadiazepino[2,3-h]quinoline | nih.gov |
| 4-Chloroquinoline-3-carbaldehyde | Hydrazine | Pyrazolo[4,3-c]quinoline | researchgate.net |
Application in the Development of Ligands for Chemical Probes and Tools
The quinoline scaffold is a well-established pharmacophore and a privileged structure in the design of ligands that can interact with biological targets. This compound and its derivatives are utilized in the creation of chemical probes and tools for biological research. The nitrogen atom of the quinoline ring and a suitably positioned functional group can act as a bidentate chelation site for metal ions, a property useful in designing sensors and imaging agents.
For example, a related compound, 4-chloro-7-methoxyquinoline (B1631688), has been identified as a key component in the development of small-molecule inhibitors for Toll-like receptor 8 (TLR8), demonstrating the scaffold's utility in creating specific biological probes. nih.gov The ability to functionalize the core structure allows for the fine-tuning of binding affinity and selectivity for a target protein.
Furthermore, the general structure of quinoline-3-carboxylic acids allows them to serve as foundational elements for inhibitors of various enzymes. Derivatives of 3-quinoline carboxylic acid have been synthesized and identified as potent inhibitors of protein kinase CK2, a significant target in cancer research. nih.gov The carboxylic acid group can form crucial hydrogen bonds or salt bridges in the active site of a protein, while the rest of the molecule can be modified to optimize van der Waals and hydrophobic interactions. This adaptability makes the scaffold ideal for generating libraries of compounds to screen for new biological activities.
Integration into Advanced Materials and Supramolecular Assemblies
The rigid, planar, and aromatic nature of the quinoline ring system makes it an attractive component for advanced materials and supramolecular chemistry. These structures can be incorporated into larger conjugated systems for applications in electronics and photonics. The carboxylic acid and chloro functionalities on the this compound backbone provide convenient points for polymerization or for grafting the molecule onto surfaces or into polymer matrices.
In the field of supramolecular chemistry, carboxylic acids are well-known for their ability to form robust hydrogen-bonded dimers and other assemblies. acs.org The quinoline-3-carboxylic acid moiety can participate in self-assembly processes, forming ordered structures like tapes, sheets, or helices through a combination of hydrogen bonding and π-π stacking interactions. The specific substitution pattern, including the 7-methoxy group, influences the electronic properties and the packing of the molecules in the solid state, allowing for the rational design of crystal structures and materials with desired properties. researchgate.net Bisquinoline derivatives, which can be synthesized from precursors like quinoline-3-carboxylic acid, are also explored for their role in coordination and supramolecular chemistry. researchgate.net
Strategic Intermediate in Academic Medicinal Chemistry Research for Lead Compound Generation
The 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry, having given rise to a wide range of clinically used antibacterial agents. nih.gov this compound serves as a strategic intermediate for moving beyond antibacterial applications and exploring other therapeutic areas. Its functional groups are ideal for creating diverse libraries of compounds for high-throughput screening.
The C4-chloro group can be displaced by various amines, phenols, and other nucleophiles to generate libraries of 4-substituted quinolines. mdpi.comdurham.ac.uk This approach is central to structure-activity relationship (SAR) studies, where researchers systematically modify a core structure to optimize its biological activity. For example, derivatives of 4-oxyquinoline have been developed as potent multi-angiokinase inhibitors for cancer therapy. nih.gov
The C3-carboxylic acid can be converted to a range of amides, esters, or other bioisosteres to probe interactions with biological targets and improve pharmacokinetic properties. frontiersin.org The quinoline core itself is a key feature in drugs targeting various conditions, from malaria to cancer. durham.ac.ukjneonatalsurg.com The specific compound, this compound, provides a well-defined and versatile starting point for academic researchers to design and synthesize novel lead compounds against a multitude of diseases. nih.govnih.gov For instance, a related compound, 4-chloro-7-methoxyquinoline-6-carboxamide, is a key intermediate in the synthesis of the anticancer drug Lenvatinib, highlighting the industrial relevance of this substituted quinoline scaffold. chemicalbook.com
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-Chloro-7-methoxyquinoline-3-carboxylic acid?
- Methodology : The compound is typically synthesized via multi-step reactions starting from substituted quinoline precursors. A common approach involves:
Chlorination and Methoxylation : Introducing chloro and methoxy groups at positions 4 and 7, respectively, using reagents like POCl₃ for chlorination and methanol under acidic conditions for methoxylation .
Carboxylic Acid Formation : Oxidation of a methyl or ethyl ester group at position 3 using strong oxidizing agents (e.g., KMnO₄ or H₂O₂ in acidic media) .
- Key Considerations : Reaction temperature and solvent polarity significantly influence yield. For example, dichloromethane or DMF are preferred for intermediate stability .
Q. How is the structural integrity of this compound verified in synthetic chemistry research?
- Methodology : A combination of analytical techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the quinoline ring) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 252.03 for C₁₂H₉ClNO₃) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for confirming stereoelectronic effects .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to remove polar by-products .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the compound from non-polar impurities .
- HPLC : For high-purity applications (e.g., biological assays), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory reports on the biological activity of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate activity contributors .
- Dose-Response Analysis : Compare IC₅₀ values across studies to identify concentration-dependent discrepancies .
- Target Validation : Use knock-out models or competitive binding assays to confirm interactions with purported biological targets (e.g., bacterial gyrase) .
Q. How can reaction conditions be optimized to minimize by-product formation during the synthesis of this compound?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loadings to identify optimal conditions. For example, reducing POCl₃ excess from 3.0 to 1.5 equivalents decreases dichlorination by-products .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) improve regioselectivity during methoxylation .
Q. What computational methods are used to predict the reactivity and stability of this compound in different solvents?
- Methodology :
- DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., C-4 chloro group as an electrophilic center) .
- MD Simulations : Assess solvation effects in polar (water) vs. non-polar (toluene) solvents to predict stability. For instance, aqueous environments promote carboxylate ion formation, enhancing solubility .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates to design stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
